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molecular formula C4H6O3 B016679 (R)-(+)-Propylene carbonate CAS No. 16606-55-6

(R)-(+)-Propylene carbonate

Cat. No. B016679
M. Wt: 102.09 g/mol
InChI Key: RUOJZAUFBMNUDX-GSVOUGTGSA-N
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Patent
US04849529

Procedure details

4-methyl-1,3-dioxolan-2-one and propylene oxide were reacted in a similar manner to the procedure of Example 2, whereby 2,7-dimethyl-1,4,6,9-tetraoxaspiro[4.4]nonane was obtained in yield of about 70%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]1[O:4][CH:2]1[CH3:3].[CH3:5][CH:6]1[CH2:10][O:9][C:8](=[O:11])[O:7]1>>[CH3:5][CH:6]1[CH2:10][O:9][C:8]2([O:4][CH2:1][CH:2]([CH3:3])[O:11]2)[O:7]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1C(C)O1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1OC(OC1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1OC2(OC1)OC(CO2)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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